(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
The synthesis of complex molecules often involves the use of intermediates like piperidine derivatives, which are crucial for constructing pharmacologically active compounds. For example, Vosooghi et al. (2010) demonstrated the synthesis of 2-amino-4-aryl-3-cyano-4H-chromenes using piperidine as a catalyst, highlighting the role of piperidine derivatives in synthesizing compounds with significant cytotoxic activities against tumor cell lines (Vosooghi et al., 2010). This suggests that the compound could serve as a valuable intermediate in the synthesis of biologically active molecules.
Medicinal Chemistry Applications
The structural features of the given compound, such as the piperidine ring and the cyano group, are often found in bioactive molecules. These features can contribute to the binding affinity and specificity of the molecules towards biological targets. For instance, Nakajima and Ikada (1995) explored the mechanism of amide bond formation in aqueous media, a reaction crucial for bioconjugation and drug synthesis, using carbodiimide and related compounds (Nakajima & Ikada, 1995). This indicates the relevance of understanding the reactivity of compounds like "(E)-1-(2-cyano-3-oxo-3-(phenethylamino)prop-1-en-1-yl)piperidine-4-carboxylic acid" in developing new therapeutic agents.
Potential for New Discoveries
The unique structure of this compound, combining a piperidine ring with a cyano-containing side chain, may offer novel interactions with biological targets. This could lead to the discovery of new drugs with unique mechanisms of action. Research on similar structures, such as the work by Vervisch et al. (2010) on the synthesis of stereodefined piperidines and their transformation into constrained amino acids and amino alcohols, illustrates the versatility and potential of piperidine derivatives in drug discovery and development (Vervisch et al., 2010).
properties
IUPAC Name |
1-[(E)-2-cyano-3-oxo-3-(2-phenylethylamino)prop-1-enyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c19-12-16(13-21-10-7-15(8-11-21)18(23)24)17(22)20-9-6-14-4-2-1-3-5-14/h1-5,13,15H,6-11H2,(H,20,22)(H,23,24)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWJUNKXMVLIGU-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.